(2R)-3-Cyclopropylbutan-2-amine
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Overview
Description
(2R)-3-Cyclopropylbutan-2-amine is an organic compound with a cyclopropyl group attached to a butan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Cyclopropylbutan-2-amine typically involves the cyclopropanation of a suitable precursor followed by amination
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or rhodium complexes can be employed to facilitate the cyclopropanation step, while hydrogenation catalysts like Raney nickel can be used for the reductive amination process.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-Cyclopropylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amine nitrogen or the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-3-Cyclopropylbutan-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (2R)-3-Cyclopropylbutan-2-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-Cyclopropylbutan-2-amine: The enantiomer of (2R)-3-Cyclopropylbutan-2-amine, with similar chemical properties but potentially different biological activity.
Cyclopropylmethylamine: A simpler analog with a cyclopropyl group attached to a methylamine backbone.
Cyclopropylamine: A basic structure with a cyclopropyl group directly attached to an amine.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a cyclopropyl group and a butan-2-amine backbone. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2R)-3-cyclopropylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-5(6(2)8)7-3-4-7/h5-7H,3-4,8H2,1-2H3/t5?,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXDQGGMFHKHCZ-PRJDIBJQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C1CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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